molecular formula C16H17N3OS B12016811 3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone CAS No. 767335-36-4

3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone

Cat. No.: B12016811
CAS No.: 767335-36-4
M. Wt: 299.4 g/mol
InChI Key: LYLWXHDRPFKDOH-GZTJUZNOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the condensation reaction between 3-methoxybenzaldehyde and 3-methylphenylthiosemicarbazide . The reaction is usually carried out in an ethanol solution under reflux conditions for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiosemicarbazone moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiosemicarbazone derivatives.

    Substitution: Alkylated thiosemicarbazone derivatives.

Mechanism of Action

The mechanism of action of 3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with metal ions, forming stable complexes. These complexes can interfere with various biological pathways, such as enzyme inhibition and DNA synthesis . The compound’s ability to chelate metal ions is crucial for its biological activity.

Comparison with Similar Compounds

  • 3-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
  • 3-Methoxybenzaldehyde N-phenylthiosemicarbazone
  • 3-Methoxybenzaldehyde thiosemicarbazone

Comparison: Compared to its analogs, 3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone exhibits unique properties due to the presence of the 3-methylphenyl group. This group can influence the compound’s solubility, stability, and biological activity. For instance, the methyl group can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability .

Properties

CAS No.

767335-36-4

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

1-[(E)-(3-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C16H17N3OS/c1-12-5-3-7-14(9-12)18-16(21)19-17-11-13-6-4-8-15(10-13)20-2/h3-11H,1-2H3,(H2,18,19,21)/b17-11+

InChI Key

LYLWXHDRPFKDOH-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

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